molecular formula C9H17NO4S B2752792 Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate CAS No. 172749-96-1

Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate

Cat. No. B2752792
CAS RN: 172749-96-1
M. Wt: 235.3
InChI Key: NJGIAKIPSDCYAC-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate is a chemical compound that has gained significant attention in scientific research. It is a derivative of the amino acid cysteine and possesses unique properties that make it a valuable tool for various applications.

Scientific Research Applications

Anti-Helicobacter pylori Agents A novel set of carbamates derived from a specific scaffold displayed potent and selective activities against the gastric pathogen Helicobacter pylori. A prototype carbamate exhibited low minimal inhibition concentration values against various H. pylori strains, including those resistant to metronidazole or clarithromycin. Its pharmacokinetic studies revealed in vivo exposure levels comparable with antimicrobials used in H. pylori treatment regimens, with a very low rate of resistance development, marking it as a promising anti-H. pylori agent (Carcanague et al., 2002).

S-Adenosylmethionine Applications S-adenosylmethionine (SAM) is known as a major biological methyl donor in reactions catalyzed by methyltransferases, demonstrating the diverse use of sulfur-containing compounds in biological systems. SAM is utilized across various biochemical processes, highlighting the central role of sulfur in metabolic reactions and the potential applications of sulfur-containing compounds in biotechnology and pharmaceutical research (Fontecave et al., 2004).

Synthesis of Optically Active Compounds A simple synthesis method for optically active analogs, including 2-fluoropropanoic acid, demonstrates the application of sulfur-containing compounds in the development of high-purity chiral compounds. These compounds have significant potential in medicinal chemistry and the synthesis of pharmaceuticals, showcasing the versatility of sulfur-containing compounds in synthetic organic chemistry (Fritz-Langhals & Schütz, 1993).

Fluorescence Sensor Development Coumarin-triazole derivatives, including sulfur-containing compounds, have been studied for their application as fluorescence sensors for the detection of iron(III) ions. These compounds exhibit high sensitivity and selectivity for Fe3+ ions, demonstrating the potential of sulfur-containing compounds in the development of sensitive and selective sensors for metal ions in various environmental and biological contexts (Joshi et al., 2015).

Catalytic Applications Sulfur-containing compounds have been utilized in the development of catalysts for chemical reactions, such as the biphasic catalytic hydroformylation of styrene. A water-soluble ligand synthesized from sulfur-containing components demonstrated effective catalytic activity in this process, highlighting the role of sulfur-containing compounds in facilitating environmentally safe and efficient catalytic reactions (Alam et al., 2020).

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGIAKIPSDCYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate

CAS RN

172749-96-1
Record name methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate
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